1-Bromo-3-(1-phenylvinyl)benzene

描述

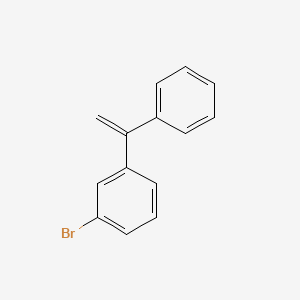

1-Bromo-3-(1-phenylvinyl)benzene is a brominated aromatic compound featuring a styrenyl (1-phenylvinyl) substituent at the meta position of the benzene ring. Its structure combines the electron-withdrawing bromine atom with the conjugated π-system of the vinyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. Structural confirmation relies on NMR spectroscopy, with characteristic aromatic proton signals (δ 7.11–7.69 ppm) and carbon shifts (δ 105–147 ppm) indicative of bromine and vinyl substituents .

属性

CAS 编号 |

29265-79-0 |

|---|---|

分子式 |

C14H11Br |

分子量 |

259.14 g/mol |

IUPAC 名称 |

1-bromo-3-(1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Br/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2 |

InChI 键 |

HQCHACPYCVFYRS-UHFFFAOYSA-N |

规范 SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Br |

产品来源 |

United States |

相似化合物的比较

Methyl-Substituted Analogues

1-(2-Bromo-1-phenylvinyl)-3-methylbenzene (2f) and 1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene (2g) ():

- Structural Differences : Methyl groups at the 3- or 3,5-positions introduce steric hindrance and electron-donating effects.

- Isomer Ratios : Z/E isomer ratios differ (1.1:1.1 for 2f vs. 1.5:1 for 2g ), suggesting substituent position influences stereoselectivity during bromination .

- NMR Shifts : Methyl groups cause upfield shifts in adjacent protons (e.g., δ 2.46–2.52 ppm for 2f ) and carbons (δ 21.5 ppm), while the styrenyl moiety retains similar chemical environments to the parent compound .

Ether-Linked Derivatives

1-Bromo-3-phenoxybenzene ():

- Substituent Effects: The phenoxy group (electron-rich) reduces bromine’s electrophilicity compared to the electron-withdrawing styrenyl group in 1-Bromo-3-(1-phenylvinyl)benzene.

- Physical Properties : Higher molecular weight (249.11 g/mol) and distinct solubility due to the ether linkage .

- Applications : Used in synthesizing diaryl ethers, contrasting with the vinyl group’s role in polymerization .

Sulfonyl-Substituted Bromobenzenes

1-Bromo-3-(butane-1-sulfonyl)benzene (–20):

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, enhancing bromine’s reactivity in nucleophilic substitutions (e.g., SNAr).

- Safety Profile : Classified as harmful by inhalation and skin contact, requiring stricter handling protocols compared to less reactive analogues .

- Synthetic Utility : Used in medicinal chemistry for sulfone-based inhibitors, diverging from styrenyl derivatives’ applications in materials science .

Ethynyl-Substituted Analogues

1-Bromo-3-(phenylethynyl)benzene (–12):

- Structural Rigidity : The linear ethynyl group facilitates conjugation, making it suitable for zero-valent nickel polymerization attempts (though yields were low in reported studies) .

- Reactivity: Alkyne groups enable click chemistry or Sonogashira couplings, unlike the vinyl group’s propensity for electrophilic additions .

Alkyl-Fluorinated Derivatives

1-Bromo-3-(2-fluoropropyl)benzene ():

- Fluorine Effects : The fluorinated alkyl chain introduces polarity and metabolic stability, relevant in pharmaceutical design.

- Spectroscopic Data: Distinct ¹⁹F NMR signals (e.g., δ –120 to –180 ppm) differentiate it from non-fluorinated analogues .

Comparative Data Table

Key Findings and Implications

- Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) enhance bromine’s reactivity, while electron-donating groups (e.g., methyl) modulate stereoselectivity and stability.

- Synthetic Versatility: Styrenyl and ethynyl derivatives are pivotal in materials science, whereas sulfonyl and phenoxy analogues dominate pharmaceutical applications.

- Safety Considerations : Sulfonyl and fluorinated derivatives require stringent handling, highlighting the need for substituent-specific safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。